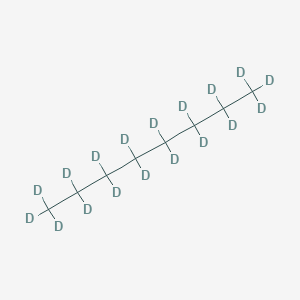

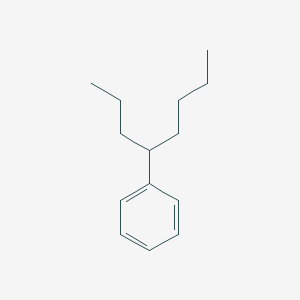

(2H18)Octane

Overview

Description

(2H18)Octane, also known as Octane-d18, is a chemical compound used in scientific research. Its unique properties make it ideal for various applications, including fuel additives, organic synthesis, and studying combustion processes .

Molecular Structure Analysis

The molecular formula of (2H18)Octane is C8D18 . Its IUPAC Standard InChI is InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 .

Physical And Chemical Properties Analysis

(2H18)Octane has a molecular weight of 132.34 g/mol . It has a complexity of 25 and an isotope atom count of 18 . The exact physical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

NMR Solvent

Octane-d18 is a deuterated NMR (Nuclear Magnetic Resonance) solvent . It is useful in NMR-based research and analyses, providing a stable and reliable medium for the study of various chemical reactions and molecular structures .

Hydrogen/Deuterium Exchange Studies

Octane-d18 undergoes Hydrogen/Deuterium (H/D) exchange reactions with mono pinacolboryl complex at 110°C . This makes it valuable in studies investigating the mechanisms and kinetics of H/D exchange reactions .

Gas Chromatography

Octane-d18 has been used to evaluate the separation factors of the deuterated octane isomers by gas chromatography . This helps in the identification and quantification of different isomers in a mixture .

Chemical Synthesis

Octane-d18 can be prepared starting from n-octane . This makes it a useful reagent in the synthesis of other deuterated compounds .

Quality Control and Testing

Octane-d18 is used in quality control and testing processes . Its known properties and behavior make it a suitable standard or control in various chemical analyses .

Safety and Hazards

Mechanism of Action

Target of Action

Octane-d18, also known as N-OCTANE-D18 or (2H18)Octane, is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the nuclear spins in the NMR spectroscopy experiments. The role of Octane-d18 is to provide a deuterium-enriched environment that enhances the sensitivity of NMR measurements.

Mode of Action

Octane-d18 interacts with its targets (nuclear spins) by aligning with the magnetic field in NMR spectroscopy. This alignment allows for the precise measurement of the resonance frequencies of the nuclei, which are influenced by the electronic environment of the molecule . The compound can undergo Hydrogen/Deuterium (H/D) exchange reactions, which can further influence the NMR measurements .

Biochemical Pathways

As an NMR solvent, Octane-d18 does not directly participate in biochemical pathways. Instead, it provides a medium for the study of biochemical compounds and their interactions. The use of deuterated solvents like Octane-d18 can help reduce background noise in NMR spectra, allowing for more accurate identification and analysis of biochemical compounds .

Pharmacokinetics

Its physical properties, such as boiling point (125-127 °c), melting point (-57 °c), and density (0815 g/mL at 25 °C), can influence its behavior and stability in the NMR environment .

Result of Action

The use of Octane-d18 in NMR spectroscopy can result in more precise and accurate measurements of the resonance frequencies of the nuclei of the compounds being studied. This can lead to a better understanding of the structure and dynamics of these compounds at the molecular level .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXDCGIABBOFY-VAZJTQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169342 | |

| Record name | (2H18)Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H18)Octane | |

CAS RN |

17252-77-6 | |

| Record name | Octane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d18 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H18)Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H18)Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H18)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

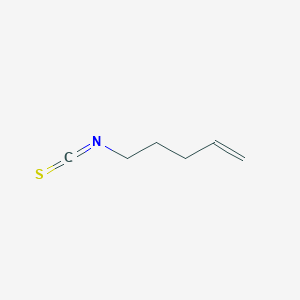

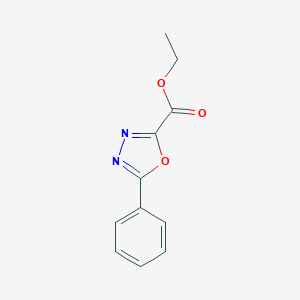

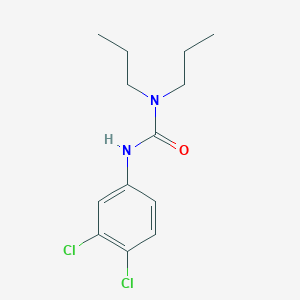

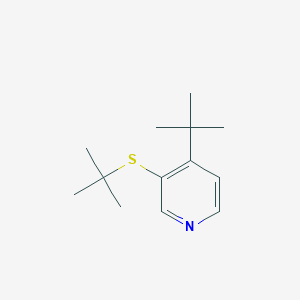

Feasible Synthetic Routes

Q & A

Q1: How does octane-d18 contribute to understanding reaction mechanisms in catalytic systems?

A: Octane-d18 plays a crucial role in elucidating reaction mechanisms in heterogeneous catalysis. A study investigating the conversion of methylcyclohexane/n-octane mixtures using Pt/SiO2 and Pt/Al2O3 catalysts employed octane-d18 and methylcyclohexane-d14 to trace hydrogen/deuterium exchange at varying temperatures. [] This isotopic labeling revealed insights into the rate-limiting steps and overall reaction pathways, demonstrating the value of octane-d18 as a mechanistic probe.

Q2: Can you elaborate on the use of octane-d18 in studying molecular dynamics within porous materials like zeolites?

A: Octane-d18 is instrumental in probing the dynamics of molecules confined within porous materials. Research utilizing deuterium solid-state NMR (2H NMR) and quasi-elastic neutron scattering (QENS) investigated the behavior of octane-d18 within zeolite ZSM-5. [] The study revealed that at a specific loading, octane-d18 molecules primarily reside within the straight channels of the zeolite and exhibit anisotropic diffusion along these channels. Additionally, the research uncovered details about coupled rotational motions of the molecule during its translational movement, highlighting the ability of octane-d18 to provide insights into the complex dynamics within confined environments.

Q3: What are the implications of the observed isotope effect on the burning velocities of octane-d18 compared to n-octane?

A: Research comparing the burning velocities of octane-d18 and n-octane revealed a significant isotope effect. [] Laminar burning velocities of octane-d18 were found to be approximately 20% slower than n-octane. This difference, attributed to isotopic effects on reaction kinetics, decreased under turbulent conditions, highlighting the interplay of chemical kinetics and transport phenomena in combustion processes. These findings have implications for understanding combustion efficiency and emissions in various applications.

Q4: How does octane-d18 help in identifying byproducts in surface modification reactions?

A: Octane-d18 is a valuable tool for identifying byproducts in surface modification reactions, particularly in cases where product quantities are extremely small. One study utilized tetra-n-butylstannane-d36 to functionalize a gold aerogel surface with n-butyl-d9 groups. [] The use of deuterated compounds allowed for the identification of byproducts, including octane-d18, in the reaction mixture using GC-MS. These findings provided critical insights into the mechanism of self-assembled monolayer formation on gold surfaces.

Q5: How does the presence of octane-d18 influence proton transfer processes in irradiated solid alkane systems?

A: Octane-d18 plays a significant role in understanding proton transfer mechanisms in irradiated solid alkane systems. A study investigated the effects of adding octane-d18 to γ-irradiated solid heptane. [] The results showed that the presence of octane-d18 led to a preferential proton transfer from heptane radical cations to octane-d18 molecules compared to the heptane matrix. This finding, attributed to differences in proton affinity and solid-state structure, highlights the influence of deuterated alkanes on fundamental radiation chemistry processes.

Q6: What is the significance of octane-d18 in studying rotational tunneling dynamics?

A: While specific details weren't provided in the abstract, a research paper titled "Rotational tunneling dynamics of methyl groups in n-alkane host lattices: An optical investigation of the internal and external isotope effect" suggests the use of octane-d18 in studying the quantum mechanical phenomenon of rotational tunneling. [] This phenomenon, particularly sensitive to isotopic substitution, provides valuable information about the potential energy surface experienced by methyl groups in condensed phases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)